molecular formula C9H10N2O2 B8358926 2-Amino-5-(hydroxymethyl)-4-methoxybenzonitrile

2-Amino-5-(hydroxymethyl)-4-methoxybenzonitrile

Cat. No.: B8358926
M. Wt: 178.19 g/mol
InChI Key: UHRQISNLLKNPOP-UHFFFAOYSA-N
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Description

2-Amino-5-(hydroxymethyl)-4-methoxybenzonitrile is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-amino-5-(hydroxymethyl)-4-methoxybenzonitrile

InChI

InChI=1S/C9H10N2O2/c1-13-9-3-8(11)6(4-10)2-7(9)5-12/h2-3,12H,5,11H2,1H3

InChI Key

UHRQISNLLKNPOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CO)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-amino-5-cyano-2-methoxybenzoate (intermediate 129; 0.59 g, 2.88 mmol) in tetrahydrofuran (40 mL) was added dropwise lithium tetrahydroborate 2M (21.7 mL, 43.4 mmol) at 0° C. under nitrogen atmosphere. After 5 minutes was added dropwise ethanol (7.5 mL). The mixture was stirred for five days at room temperature. Then the crude was poured into a saturated solution of ammonium chloride and ice, and stirred for 10 minutes. The crude was extracted with ethyl acetate and washed with water and brine, dried and the solvent was removed under reduced pressure to obtain the title compound as a white solid (81%).
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

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